molecular formula C7H6ClF B047102 2-Chloro-3-fluorotoluene CAS No. 116850-28-3

2-Chloro-3-fluorotoluene

Cat. No.: B047102
CAS No.: 116850-28-3
M. Wt: 144.57 g/mol
InChI Key: YSCFYJSLWLBAND-UHFFFAOYSA-N
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Description

2-Chloro-3-fluorotoluene is an organic compound with the molecular formula C7H6ClF. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 2 and 3 positions, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluorotoluene can be achieved through several methods. One common method involves the nitration of o-chlorotoluene to produce 2-chloro-3-nitrotoluene, followed by catalytic hydrogenation to reduce the nitro group to an amino group, and finally, diazotization and fluorination to replace the amino group with a fluorine atom .

Industrial Production Methods: In an industrial setting, the preparation of this compound typically involves the use of anhydrous hydrogen fluoride and sodium nitrite. The process includes cooling anhydrous hydrogen fluoride to 0-5°C, slowly adding 2-chloro-4-aminotoluene, and then adding sodium nitrite. The mixture is kept at a low temperature for a specific duration before undergoing pyrolysis. The organic phase is then separated and neutralized with sodium carbonate, followed by distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

    Oxidation and Reduction Reactions: It can be oxidized to form corresponding carboxylic acids or reduced to form amines.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

    Substitution: Formation of substituted toluenes.

    Oxidation: Formation of benzoic acids.

    Reduction: Formation of anilines.

Scientific Research Applications

2-Chloro-3-fluorotoluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Utilized in the development of bioactive compounds for studying biological pathways.

    Medicine: Employed in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluorotoluene depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

  • 2-Chloro-4-fluorotoluene
  • 3-Chloro-2-fluorotoluene
  • 2-Fluorotoluene
  • 4-Chloro-2-fluorotoluene

Comparison: 2-Chloro-3-fluorotoluene is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring. This positional arrangement can affect its chemical reactivity and physical properties compared to other similar compounds. For instance, 2-Chloro-4-fluorotoluene has the chlorine and fluorine atoms at different positions, which can lead to variations in its reactivity and applications .

Properties

IUPAC Name

2-chloro-1-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCFYJSLWLBAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557707
Record name 2-Chloro-1-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116850-28-3
Record name 2-Chloro-1-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general procedure was followed using a mixture of 1-(2-propenyl)-2-chloro-2,3,3-trifluorocyclobutane and 1-methyl-1-vinyl-2-chloro-2,3,3-trifluorocyclobutane as the liquid feed at a flow rate of 1 ml/hr. Nitrogen gas was used as the inert carrier. The reactor was charged with 3 g of AL-0104 (tableted activated alumina containing 99% Al2O3). At 400° C. the yield of the produced aromatic products was 12% combined yield of 1-methyl-2,3-difluorobenzene and 1-methyl-3,4-difluorobenzene and a combined yield of 88% of 1-methyl-2-chloro-3-fluorobenzene and 1-methyl-3-chloro-4-fluorobenzene.
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1-(2-propenyl)-2-chloro-2,3,3-trifluorocyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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